6-Hydrazinylquinoline hydrochloride
Description
6-Hydrazinylquinoline hydrochloride (CAS: 103755-52-8) is a quinoline derivative substituted with a hydrazinyl group (-NH-NH₂) at the 6-position of the aromatic ring, forming a hydrochloride salt. Its molecular formula is C₉H₁₀ClN₃, with a molar mass of 195.65 g/mol . This compound is typically stored under dry, room-temperature conditions to maintain stability . Hydrazinyl groups are highly reactive, enabling applications in coordination chemistry, pharmaceutical synthesis (e.g., as ligands or intermediates), and heterocyclic compound development .
Properties
IUPAC Name |
quinolin-6-ylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3.ClH/c10-12-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6,12H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYTZOVRQMIGNHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)NN)N=C1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
120209-22-5, 103755-52-8 | |
| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120209-22-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 6-hydrazinyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103755-52-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
195.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most widely documented method for synthesizing 6-hydrazinylquinoline hydrochloride involves the displacement of a chlorine atom at the 6-position of quinoline with hydrazine. This nucleophilic aromatic substitution proceeds via a two-step mechanism:
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Formation of the Free Base : 6-Chloroquinoline reacts with excess hydrazine hydrate in ethanol under reflux conditions. The reaction typically requires 8–12 hours at 78–80°C to achieve completion.
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Salt Formation : The free base is treated with hydrochloric acid (HCl) to precipitate the hydrochloride salt, which is then purified via recrystallization.
The general reaction is:
Key Parameters and Optimization
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Solvent Selection : Ethanol is preferred due to its ability to dissolve both reactants and stabilize intermediates. Alternatives like isopropanol or tetrahydrofuran (THF) may reduce yields by 15–20%.
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Stoichiometry : A 1:3 molar ratio of 6-chloroquinoline to hydrazine hydrate ensures complete substitution while minimizing side reactions.
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Temperature and Time : Prolonged reflux (>10 hours) risks decomposition, whereas shorter durations (<6 hours) result in incomplete conversion.
Table 1: Optimization of Reaction Conditions
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Solvent | Ethanol | 84–89% |
| Temperature | 78–80°C | <70% at <70°C |
| Reaction Time | 8–10 hours | 75% at 6 hours |
| Hydrazine Hydrate | 3 equivalents | <60% at 2 equivalents |
Alternative Synthetic Routes
Diazotization and Reduction
While less common, 6-hydrazinylquinoline can be synthesized via diazotization of 6-aminoquinoline followed by reduction. This method faces challenges due to the instability of diazonium intermediates and requires stringent temperature control (0–5°C).
Catalytic Methods
Industrial-Scale Production Considerations
Process Intensification
Chemical Reactions Analysis
Types of Reactions
6-Hydrazinylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: It can undergo substitution reactions where the hydrazinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation Products: Quinoline derivatives.
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted quinoline compounds.
Scientific Research Applications
6-Hydrazinylquinoline hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Bioanalytical Techniques: It is employed in bioanalytical methods for detecting and quantifying biological molecules.
Chemical Synthesis: It serves as a building block for synthesizing complex organic molecules.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydrazinylquinoline hydrochloride involves its interaction with molecular targets in biological systems. It can act as an inhibitor or activator of specific enzymes and receptors. The pathways involved include:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites.
Receptor Activation: It can activate receptors by mimicking natural ligands.
Signal Transduction: It can modulate signal transduction pathways, leading to various biological effects
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Differences
The reactivity and applications of quinoline derivatives depend on substituent type, position, and salt form. Below is a comparative analysis of 6-hydrazinylquinoline hydrochloride with key analogs:
Table 1: Structural and Physicochemical Comparison
Key Research Findings
Reactivity and Solubility: The hydrazinyl group in this compound enables nucleophilic substitution and coordination with transition metals, similar to hydrazine derivatives like chlorphenoxamine hydrochloride (a charge-transfer complex agent) . Dihydrochloride salts (e.g., 6-hydrazinoquinoline dihydrochloride) exhibit higher aqueous solubility than monohydrochloride forms, critical for drug formulation .
Functional Group Impact: Amino vs. Hydrazinyl: 6-Aminoquinoline hydrochloride lacks the NH-NH₂ moiety, reducing its redox activity but improving stability in acidic conditions . Hydroxyl Group: 8-Hydroxyquinoline hydrochloride’s chelation properties make it superior for metal-ion extraction compared to hydrazinyl analogs .
Substituent Position: Methyl groups (e.g., in 6-chloro-4-hydrazino-2-methylquinoline HCl) enhance lipophilicity, affecting bioavailability and membrane permeability in drug design .
Analytical Methods: Techniques like HPLC (used for Hydralazine HCl) and spectrophotometry are applicable for quantifying hydrazinylquinoline derivatives, ensuring purity and stability .
Discussion and Implications
- Pharmaceutical Potential: Hydrazinyl derivatives are explored for antitubercular and anticancer activity, leveraging their ability to form stable complexes with biomolecules .
- Synthetic Utility: The electron-donating hydrazinyl group directs electrophilic substitution to specific quinoline positions, enabling regioselective synthesis .
- Limitations: Data on exact melting points, solubility in organic solvents, and toxicity profiles for 6-hydrazinylquinoline HCl are scarce in the provided evidence, warranting further experimental validation.
Biological Activity
6-Hydrazinylquinoline hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, biological mechanisms, and various therapeutic potentials, particularly focusing on its anticancer, antimicrobial, and antimalarial properties.
Chemical Structure and Synthesis
This compound is derived from quinoline, a well-known scaffold in drug development. The synthesis of hydrazine derivatives typically involves the reaction of quinoline with hydrazine or hydrazone precursors under specific conditions to yield the desired compound . The structural characteristics of 6-hydrazinylquinoline allow for various substitutions, which can enhance its biological activity.
1. Anticancer Activity
Numerous studies have demonstrated the anticancer potential of 6-hydrazinylquinoline derivatives. For instance, a study conducted by Eswaran et al. evaluated several quinoline hydrazones against 60 human cancer cell lines at the National Cancer Institute (NCI). Among the tested compounds, several exhibited significant anti-proliferative effects with GI50 values ranging from 0.33 µM to 4.87 µM . The most potent compounds showed comparable efficacy to established chemotherapeutics, indicating that these derivatives could serve as promising candidates in cancer therapy.
Table 1: Anticancer Activity of Quinoline Derivatives
| Compound | GI50 (µM) | LC50 (µM) | Activity Type |
|---|---|---|---|
| 18b | 0.33 | 4.67 | Antiproliferative |
| 18j | 0.75 | >100 | Antiproliferative |
| Bendamustine | - | - | Clinically used agent |
2. Antimicrobial Activity
The antimicrobial properties of this compound have also been explored extensively. A study highlighted its efficacy against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL . These findings suggest that quinoline derivatives possess significant potential as antimicrobial agents, particularly in light of rising antibiotic resistance.
Table 2: Antimicrobial Activity of Selected Quinoline Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| QH-02 | Acinetobacter baumannii | 4 |
| QH-04 | E. coli | 8 |
| QH-05 | S. aureus | 4 |
3. Antimalarial Activity
In addition to its anticancer and antimicrobial properties, this compound has shown promise in antimalarial applications. Research indicates that quinoline derivatives exhibit moderate to high activity against Plasmodium falciparum, with some compounds demonstrating submicromolar activity against chloroquine-resistant strains . The mechanism of action is believed to involve inhibition of hematin crystallization, a critical process for malaria parasite survival.
Table 3: Antimalarial Activity of Quinoline Derivatives
| Compound | Strain | IC50 (nM) |
|---|---|---|
| Compound 1f | CQ-sensitive | 150 |
| Compound 2f | CQ-resistant | 680 |
Case Studies
Several case studies have illustrated the therapeutic potential of hydrazinylquinolines:
- Case Study on Cancer Treatment : A series of hydrazone derivatives were tested for their cytotoxic effects on breast cancer cell lines, showing that certain modifications significantly enhanced their potency compared to standard treatments .
- Antimicrobial Efficacy : In an investigation into new antimicrobial agents, several hydrazinylquinolines were synthesized and tested against multi-drug resistant bacterial strains, yielding promising results that support further development in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
